What is the chemical structure and properties of Magnolignan A
What is the chemical structure and properties of Magnolignan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnolignan A is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Isolated from the heartwood of Streblus asper, Magnolignan A has garnered interest within the scientific community for its potential pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Magnolignan A, with a focus on experimental data and methodologies to support further research and development.
Chemical Structure and Properties
Magnolignan A is chemically defined as (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol. Its structure features a biphenyl core, characteristic of many bioactive lignans, substituted with hydroxyl and allyl functional groups that contribute to its chemical reactivity and biological effects.
Chemical Structure:
Physicochemical Properties of Magnolignan A
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₄ | [1] |
| IUPAC Name | (2R)-3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol | [1] |
| Molecular Weight | 300.35 g/mol | [1] |
| CAS Number | 93673-81-5 | |
| Predicted XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Exact Mass | 300.136159 g/mol | [1] |
| Monoisotopic Mass | 300.136159 g/mol | [1] |
| Topological Polar Surface Area | 80.9 Ų | [1] |
| Heavy Atom Count | 22 | [1] |
| Complexity | 346 | [1] |
Spectroscopic Data
The structural elucidation of Magnolignan A was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
Detailed 1D and 2D NMR experiments are crucial for the definitive structural assignment of Magnolignan A.
Note: The specific chemical shift values (δ) in ppm and coupling constants (J) in Hz for ¹H and ¹³C NMR are detailed in the original publication by Li et al. in Magnetic Resonance in Chemistry, 2008.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of Magnolignan A reveals the presence of key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule, characteristic of its aromatic system.
Experimental Protocols
Isolation of Magnolignan A from Streblus asper
The isolation of Magnolignan A from the heartwood of Streblus asper is a multi-step process involving extraction and chromatographic separation.
Caption: General workflow for the isolation of Magnolignan A.
Biological Activity
While research on Magnolignan A is still in its early stages, preliminary studies on related compounds isolated from Streblus asper indicate potential cytotoxic activities. A glycosylated form, Magnolignan A-2-O-beta-D-glucopyranoside, has demonstrated medium cytotoxic activity against HEp-2 (human laryngeal carcinoma) and HepG2 (human liver carcinoma) cell lines.[2] Another lignan isolated from the same plant, strebluslignanol, also showed cytotoxic effects against these cell lines.[2]
Cytotoxicity of Lignans from Streblus asper
| Compound | Cell Line | IC₅₀ (µM) |
| Magnolignan A-2-O-beta-D-glucopyranoside | HEp-2 | 13.3 |
| HepG2 | 46.4 | |
| Strebluslignanol | HEp-2 | 10.1 |
| HepG2 | 21.7 |
These findings suggest that Magnolignan A and its derivatives are promising candidates for further investigation as potential anticancer agents. The presence of phenolic hydroxyl groups and the overall molecular architecture are thought to contribute to their biological effects.
Signaling Pathways
The precise signaling pathways modulated by Magnolignan A have not yet been elucidated. However, based on the known mechanisms of other bioactive lignans, it is plausible that Magnolignan A may exert its effects through various cellular signaling cascades involved in cell proliferation, apoptosis, and inflammation. For instance, many lignans are known to interact with pathways regulated by nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.
Caption: Hypothesized biological effects of Magnolignan A on cancer cells.
Further research is required to identify the specific molecular targets and signaling pathways of Magnolignan A to fully understand its mechanism of action and therapeutic potential.
Conclusion
Magnolignan A is a promising natural product with a well-defined chemical structure and interesting, albeit underexplored, biological activities. This guide provides a foundational understanding of its chemical and physical properties, along with the methodologies for its isolation and characterization. The preliminary cytotoxic data for related compounds warrant a more in-depth investigation into the pharmacological effects of Magnolignan A and its potential as a lead compound in drug discovery, particularly in the field of oncology. Future research should focus on the total synthesis of Magnolignan A to ensure a renewable supply for extensive biological screening, as well as detailed mechanistic studies to unravel its interactions with cellular signaling pathways.
